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molecular formula C7H7FN2O B111330 2-Amino-4-fluorobenzamide CAS No. 119023-25-5

2-Amino-4-fluorobenzamide

Cat. No. B111330
M. Wt: 154.14 g/mol
InChI Key: OAQNMGCVLKKYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187469B2

Procedure details

59.23 g (0.387 mol) of benzotriazol-1-ol, 65.776 ml (0.387 mol) of N-ethyldiisopropylamine and 74.15 g (0.387 mol) of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride were added successively at room temperature to a solution of 50.0 g (0.322 mol) of 2-amino-4-fluorobenzoic acid in 600 ml of dimethylformamide. 64.46 ml (0.451 mol) of ammonia in methanol (7 mol/l) were added dropwise with stirring, and the mixture was stirred for 18 hours. Water (2 l) and concentrated sodium chloride solution (0.5 l) were added to the batch. The mixture was extracted three times with ethyl acetate (0.75 l each time). The organic phase was dried over sodium sulfate, filtered, and the solvent was subsequently stripped off in a Rotavapor. The residue was triturated with 2-methoxy-2-methylpropane (0.2 l) and ligroin (0.1 l). The crystalline precipitate was filtered off with suction and dried in a drying cabinet, giving 44.5 g of 2-amino-4-fluorobenzamide as solid. 35.85 g (0.520 mol) of sodium nitrite in 75 ml of water were added dropwise at room temperature to a suspension of 44.5 g (0.289 mol) of 2-amino-4-fluorobenzamide in 1.4 l of hydrochloric acid (25%). The mixture was stirred for 2 hours with ice-cooling. The deposited precipitate was filtered off with suction, rinsed with water and dried at 60° C. in a vacuum drying cabinet, giving 32.58 g of 7-fluoro-3H-benzo[d]-1,2,3-triazin-4-one as solid; HPLC/MS (M+H)+=166; 1H NMR (300 MHz, DMSO) δ 8.32 (dd, J=8.8, 5.7, 1H), 7.87 (dd, J=9.0, 2.5, 1H), 7.64 (td, J=8.7, 2.5, 1H).
Quantity
59.23 g
Type
reactant
Reaction Step One
Quantity
65.776 mL
Type
reactant
Reaction Step One
Quantity
74.15 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
64.46 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.5 L
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1(O)C2C=CC=CC=2N=N1.C(N(C(C)C)C(C)C)C.Cl.CN(C)CCCN=C=NCC.[NH2:32][C:33]1[CH:41]=[C:40]([F:42])[CH:39]=[CH:38][C:34]=1[C:35](O)=[O:36].N.[Cl-].[Na+]>CN(C)C=O.CO.O>[NH2:32][C:33]1[CH:41]=[C:40]([F:42])[CH:39]=[CH:38][C:34]=1[C:35]([NH2:1])=[O:36] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
59.23 g
Type
reactant
Smiles
N1(N=NC2=C1C=CC=C2)O
Name
Quantity
65.776 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
74.15 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
50 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=C1)F
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
64.46 mL
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0.5 L
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with ethyl acetate (0.75 l each time)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The residue was triturated with 2-methoxy-2-methylpropane (0.2 l) and ligroin (0.1 l)
FILTRATION
Type
FILTRATION
Details
The crystalline precipitate was filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried in a drying cabinet

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)N)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 44.5 g
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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